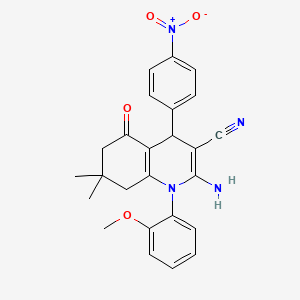![molecular formula C19H21N3O4 B4177901 Morpholin-4-yl-[3-nitro-4-(1-phenylethylamino)phenyl]methanone](/img/structure/B4177901.png)
Morpholin-4-yl-[3-nitro-4-(1-phenylethylamino)phenyl]methanone
概要
説明
Morpholin-4-yl-[3-nitro-4-(1-phenylethylamino)phenyl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a morpholine ring, a nitro group, and a phenylethylamine moiety, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholin-4-yl-[3-nitro-4-(1-phenylethylamino)phenyl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Amidation: The formation of an amide bond between a carboxylic acid derivative and an amine, typically using coupling reagents like EDCI or DCC.
Morpholine Introduction: The incorporation of the morpholine ring through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
化学反応の分析
Types of Reactions
Morpholin-4-yl-[3-nitro-4-(1-phenylethylamino)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions, such as using hydrogen gas and a metal catalyst.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Tin(II) chloride, hydrochloric acid.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of halogenated or further nitrated products.
科学的研究の応用
Morpholin-4-yl-[3-nitro-4-(1-phenylethylamino)phenyl]methanone has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Morpholin-4-yl-[3-nitro-4-(1-phenylethylamino)phenyl]methanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The morpholine ring and phenylethylamine moiety may also contribute to its binding affinity and specificity towards certain enzymes or receptors.
類似化合物との比較
Similar Compounds
- 2-(4-morpholinylcarbonyl)-4-nitro-N-(3-pyridinylmethyl)aniline
- N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]-2-furamide
Uniqueness
Morpholin-4-yl-[3-nitro-4-(1-phenylethylamino)phenyl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.
特性
IUPAC Name |
morpholin-4-yl-[3-nitro-4-(1-phenylethylamino)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-14(15-5-3-2-4-6-15)20-17-8-7-16(13-18(17)22(24)25)19(23)21-9-11-26-12-10-21/h2-8,13-14,20H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXXPPYSOASHHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=C(C=C2)C(=O)N3CCOCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B4177826.png)
![2-[3-[4-[(4-Methoxyphenyl)carbamoyl]-2-nitroanilino]propyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B4177830.png)
![N,N-dibenzyl-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4177840.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4177844.png)
![4-ethyl-5-({1-[(3-isopropylisoxazol-5-yl)methyl]piperidin-4-yl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4177846.png)
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B4177848.png)
![ethyl 4-({N-[(4-methoxyphenyl)sulfonyl]alanyl}amino)benzoate](/img/structure/B4177853.png)
![N-(3-nitrophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanamide](/img/structure/B4177859.png)
![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethanone](/img/structure/B4177883.png)
![N-(3-chloro-4-methylphenyl)-4-[3-(2,5-dioxopyrrolidin-1-yl)propylamino]-3-nitrobenzamide](/img/structure/B4177888.png)


![2-{4-(2-chlorobenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4177917.png)
